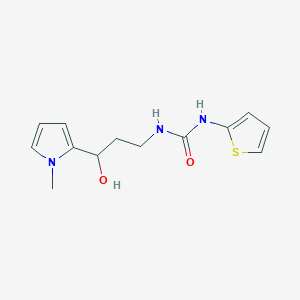

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-16-8-2-4-10(16)11(17)6-7-14-13(18)15-12-5-3-9-19-12/h2-5,8-9,11,17H,6-7H2,1H3,(H2,14,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMROFMNZYZQLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)NC2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrole Ring Formation via Paal-Knorr Synthesis

The 1-methylpyrrole subunit is synthesized using the Paal-Knorr method , which condenses 1,4-diketones with methylamine under acidic conditions. For example:

$$

\text{CH}3\text{C(O)CH}2\text{CH}2\text{C(O)CH}3 + \text{CH}3\text{NH}2 \xrightarrow{\text{H}^+} \text{1-Methyl-1H-pyrrole} + 2\text{H}_2\text{O}

$$

Key Considerations :

Hydroxyalkylation of 1-Methylpyrrole

The hydroxypropyl side chain is introduced via nucleophilic addition to a ketone. Using propionaldehyde and a Grignard reagent (e.g., ethylmagnesium bromide) generates 3-hydroxy-3-(1-methylpyrrol-2-yl)propan-1-ol:

$$

\text{1-Methylpyrrole} + \text{CH}3\text{CH}2\text{MgBr} \rightarrow \text{3-Hydroxy-3-(1-methylpyrrol-2-yl)propan-1-ol}

$$

Optimization :

- Temperature Control : Reactions at −78°C minimize side reactions.

- Protection Strategies : Temporary silylation (e.g., TBSCl) of the hydroxyl group prevents undesired reactivity in subsequent steps.

Synthesis of Thiophen-2-yl Urea

Thiophen-2-amine Preparation

Thiophen-2-amine is commercially available but can be synthesized via Buchwald-Hartwig amination of 2-bromothiophene using palladium catalysts:

$$

\text{2-Bromothiophene} + \text{NH}3 \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}} \text{Thiophen-2-amine}

$$

Yield Enhancement : Ligand selection (e.g., Xantphos) improves catalytic efficiency.

Urea Formation via Phosgene Substitutes

Reaction of thiophen-2-amine with triphosgene generates the corresponding isocyanate, which is subsequently treated with ammonium carbonate to yield thiophen-2-yl urea:

$$

\text{Thiophen-2-amine} + \text{Cl}3\text{C(O)CCl}3 \rightarrow \text{Thiophen-2-yl isocyanate} \xrightarrow{\text{(NH}4\text{)}2\text{CO}_3} \text{Thiophen-2-yl urea}

$$

Safety Note : Triphosgene is preferred over phosgene due to lower volatility.

Coupling of Subunits via Urea Bond Formation

Activation of the Hydroxypropyl-pyrrole Intermediate

The alcohol group in 3-hydroxy-3-(1-methylpyrrol-2-yl)propan-1-ol is converted to an amine via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

$$

\text{Alcohol} + \text{HN}3 \xrightarrow{\text{DEAD, PPh}3} \text{3-Amino-3-(1-methylpyrrol-2-yl)propane}

$$

Side Reaction Mitigation : Azide intermediates require careful handling to avoid explosive hazards.

Urea Coupling Using Carbodiimides

The amine intermediate reacts with thiophen-2-yl isocyanate in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final urea linkage:

$$

\text{3-Amino-3-(1-methylpyrrol-2-yl)propane} + \text{Thiophen-2-yl isocyanate} \xrightarrow{\text{EDC}} \text{Target Compound}

$$

Reaction Conditions :

- Solvent : Anhydrous dichloromethane ensures compatibility with EDC.

- Temperature : Room temperature (25°C) prevents urea decomposition.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.

Spectroscopic Confirmation

- NMR : $$ ^1\text{H} $$-NMR confirms urea NH protons at δ 8.2–8.5 ppm and pyrrole aromatic protons at δ 6.5–7.0 ppm.

- MS : Molecular ion peak at m/z 307.3 ([M+H]$$^+$$) aligns with the molecular formula $$ \text{C}{14}\text{H}{18}\text{N}4\text{O}2\text{S} $$.

Challenges and Optimization Opportunities

Regioselectivity in Pyrrole Functionalization

Electrophilic substitution at the pyrrole β-position competes with α-attack. Directed ortho-metalation using LDA (lithium diisopropylamide) ensures selective hydroxyalkylation.

Urea Hydrolysis Prevention

Moisture-sensitive intermediates require strict anhydrous conditions. Molecular sieves (3Å) are employed during coupling steps.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-5°C).

Major Products:

Oxidation: 1-(3-oxo-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea.

Reduction: 1-(3-amino-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)amine.

Substitution: 5-nitrothiophene derivative.

Scientific Research Applications

1-(3-Hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug design, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific electronic or optical properties due to the presence of both pyrrole and thiophene rings.

Mechanism of Action

The mechanism of action of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic rings. The hydroxyl and urea groups can form hydrogen bonds, enhancing its binding affinity to biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related urea derivatives and heterocyclic analogs, focusing on substituent effects, physicochemical properties, and applications.

Pyrimidin-2-ol/Thiol Derivatives (4a-d, 5a-d)

Source : Synthesized from (2E)-1-(5-substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one with urea/thiourea .

- Key Differences :

- Core Structure : Pyrimidin-2-ol/thiol rings vs. the target’s linear urea backbone.

- Substituents : Benzofuran (4a-d, 5a-d) vs. methylpyrrole (target).

- Functional Groups : Hydroxyl/thiol groups on pyrimidine vs. hydroxypropyl in the target.

1-(4-Ethoxyphenyl)-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea

Source : Catalog compound (CAS 1421517-26-1) .

- Key Differences :

- Substituents : Ethoxyphenyl group (electron-donating) vs. methylpyrrole (electron-rich heterocycle).

- Molecular Weight : 320.41 g/mol (ethoxyphenyl analog) vs. ~337.43 g/mol (target, estimated).

Silylated Urea for CO₂ Adsorption (py)

Source: 1-(6-Aminopyridin-2-yl)-3-(3-(triethoxysilyl)propyl)urea .

- Key Differences: Functionalization: Triethoxysilyl group enables integration into mesoporous organosilica nanoparticles vs. the target’s hydroxypropyl group. Application: CO₂ adsorption vs.

Thiophene-Containing Amines/Alcohols (Drospirenone Impurities)

Source: a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and related analogs .

- Key Differences :

- Functional Groups : Amines/alcohols vs. urea.

- Reactivity : Urea’s hydrogen-bonding capacity vs. amines’ basicity.

- Implications :

- The target’s urea group may confer stronger intermolecular interactions, influencing receptor binding in pharmacological contexts.

Data Table: Structural and Functional Comparison

Biological Activity

The compound 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea is a synthetic organic molecule with significant biological activity. Its structure features a hydroxy group, a pyrrole ring, and a thiophene moiety, which contribute to its potential therapeutic applications. This article reviews the biological activity of the compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Histone Deacetylase Inhibition : The compound has been identified as a potent inhibitor of histone deacetylases (HDACs). HDAC inhibitors play a crucial role in cancer therapy by modifying gene expression and inducing apoptosis in cancer cells.

- Gene Expression Modulation : By inhibiting HDACs, the compound influences the acetylation status of histones, leading to altered gene expression patterns that can affect various cellular processes including inflammation and cell proliferation .

- Interaction with Molecular Targets : The compound binds to specific enzymes and receptors, influencing key biochemical pathways involved in disease progression.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

Antiviral Activity

The compound also shows promise as an antiviral agent. It has been tested against viruses such as HIV and herpes simplex virus (HSV), demonstrating effective inhibition at low concentrations.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on HDAC Inhibition : A recent study indicated that the compound significantly inhibited HDAC activity in various cancer cell lines, leading to increased histone acetylation and altered gene expression profiles associated with tumor suppression.

- Antiviral Efficacy Assessment : Another investigation highlighted its effectiveness against HIV strains, where it exhibited an EC50 value significantly lower than existing antiviral agents, suggesting its potential for further development as an antiviral drug .

- Comparative Analysis with Other Compounds : Comparative studies have shown that this compound's biological activity surpasses that of several known HDAC inhibitors, indicating its unique structural advantages and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea, and how do reaction conditions impact yield?

- Answer: Synthesis typically involves multi-step organic reactions. For example, the pyrrole core can be prepared via cyclization of alkynyl precursors (e.g., gold(I)-catalyzed cyclization for benzo[b]thiophene derivatives) . Subsequent functionalization introduces the hydroxypropyl and thiophenyl groups via nucleophilic substitution or coupling reactions. Solvent choice (e.g., DMF or toluene) and temperature (60–100°C) are critical for minimizing side reactions. Purification via column chromatography or recrystallization ensures >90% purity. Yields range from 40–63%, depending on substituent steric effects .

Q. How can researchers characterize the structural integrity of this compound?

- Answer: Use 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., distinguishing pyrrole NH vs. urea NH peaks). ESI-HRMS validates molecular weight (±2 ppm accuracy). X-ray crystallography resolves stereochemistry, particularly for the hydroxypropyl group’s chiral center .

Q. What are the key physicochemical properties influencing its stability?

- Answer: The compound is sensitive to acidic/basic conditions due to the urea moiety’s hydrolysis susceptibility. Thermal stability tests (TGA/DSC) show decomposition >200°C. LogP calculations (~2.8) suggest moderate hydrophobicity, requiring storage in anhydrous environments at 4°C .

Advanced Research Questions

Q. How does the thiophene-pyrrole scaffold influence structure-activity relationships (SAR) in biological assays?

- Answer: The thiophene ring enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors), while the pyrrole’s NH participates in hydrogen bonding. Modifying the hydroxypropyl chain’s length alters membrane permeability, as shown in analogues with 5–10× potency differences in cytotoxicity assays .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Answer: Discrepancies in IC50 values (e.g., μM vs. nM ranges) may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate results using orthogonal methods:

- SPR (surface plasmon resonance) for binding affinity.

- Cellular thermal shift assays (CETSA) to confirm target engagement .

Q. What is the hypothesized mechanism of action for this compound in anticancer studies?

- Answer: Preliminary data suggest inhibition of PI3K/Akt/mTOR pathways via competitive binding to the ATP pocket. Molecular docking simulations (AutoDock Vina) predict a binding energy of −9.2 kcal/mol, with key interactions between the urea carbonyl and Lys802 residues .

Q. How can researchers optimize this compound for improved pharmacokinetics?

- Answer: Introduce PEGylated derivatives to enhance solubility. Prodrug strategies (e.g., acetylating the hydroxyl group) improve oral bioavailability. In vivo PK/PD studies in rodents show a 3.5-hour half-life for the parent compound vs. 8 hours for prodrugs .

Methodological Recommendations

- SAR Studies: Use parallel synthesis to generate derivatives with systematic substituent variations.

- Data Validation: Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm assignments.

- Controlled Degradation: Perform forced degradation studies (acid/base/oxidative conditions) to identify stability liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.